molecular formula C11H16N2OS B1465617 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 1249277-32-4

1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B1465617
CAS No.: 1249277-32-4
M. Wt: 224.32 g/mol
InChI Key: XXVSWEGIMGVINZ-UHFFFAOYSA-N
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Description

1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with an amino group and a thiophene ring attached to an ethanone moiety. Its molecular formula is C₁₂H₁₈N₂O₂S, and it is known for its potential biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the reaction of piperidine with an appropriate thiophene derivative under controlled conditions. The reaction conditions often include the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the piperidine or thiophene rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound has shown potential as a bioactive molecule in various biological assays.

  • Medicine: It may have therapeutic properties and could be explored for drug development.

  • Industry: Its unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group on the piperidine ring can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions. These interactions can modulate biological processes and lead to potential therapeutic effects.

Comparison with Similar Compounds

1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one can be compared with other similar compounds, such as:

  • 1-(3-Aminopiperidin-1-yl)ethan-1-one: This compound lacks the thiophene ring and has different biological properties.

  • 2-(Thiophen-2-yl)ethan-1-one: This compound lacks the piperidine ring and has distinct chemical reactivity.

The presence of both the piperidine and thiophene rings in this compound gives it unique properties that distinguish it from these similar compounds.

Properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c12-9-3-1-5-13(8-9)11(14)7-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVSWEGIMGVINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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